N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide is an organic compound that features a benzodioxole ring and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Coupling with Dimethoxybenzamide: The benzodioxole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Biology: The compound is studied for its antioxidant activity.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide involves its interaction with various molecular targets:
Anticancer Activity: The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
Uniqueness
N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific combination of benzodioxole and dimethoxybenzamide moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and exhibit antioxidant activity makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H15NO5/c1-19-12-4-3-5-13(20-2)15(12)16(18)17-10-6-7-11-14(8-10)22-9-21-11/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
IMNSWLAHWWPMMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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